molecular formula C21H32O4 B14343428 Bicycloalternarene 9 CAS No. 103873-58-1

Bicycloalternarene 9

Cat. No.: B14343428
CAS No.: 103873-58-1
M. Wt: 348.5 g/mol
InChI Key: GGWQDOIRSAQRFH-VGOFMYFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicycloalternarene 9 typically involves the cultivation of Alternaria fungi under specific conditions that promote the production of this metabolite. The fungi are grown on a suitable medium, such as potato-glucose agar, and the metabolites are extracted using organic solvents . The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Large fermentation tanks are used to cultivate the fungi, and the metabolites are extracted and purified using industrial-scale chromatography and other purification methods .

Chemical Reactions Analysis

Types of Reactions: Bicycloalternarene 9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Bicycloalternarene 9 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound to study the mechanisms of various chemical reactions. In biology, it is studied for its potential as an antimicrobial and antifungal agent . In medicine, this compound is being investigated for its potential as an anticancer agent due to its cytotoxic properties . Additionally, it has applications in the agricultural industry as a potential biopesticide .

Comparison with Similar Compounds

Bicycloalternarene 9 is unique among the metabolites produced by Alternaria fungi due to its specific chemical structure and biological activities. Similar compounds include other bicycloalternarenes, such as bicycloalternarene E, which also exhibit antimicrobial and cytotoxic properties . this compound stands out due to its higher potency and broader spectrum of activity .

Properties

CAS No.

103873-58-1

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

3,4-dihydroxy-2-[[2-hydroxy-2-methyl-5-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclopentyl]methyl]cyclohex-2-en-1-one

InChI

InChI=1S/C21H32O4/c1-13(2)6-5-7-14(3)15-10-11-21(4,25)17(15)12-16-18(22)8-9-19(23)20(16)24/h6-7,15,17,19,23-25H,5,8-12H2,1-4H3/b14-7+

InChI Key

GGWQDOIRSAQRFH-VGOFMYFVSA-N

Isomeric SMILES

CC(=CC/C=C(\C)/C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C

Canonical SMILES

CC(=CCC=C(C)C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C

Origin of Product

United States

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